Quinazoline-7-carboxylic acid
Overview
Description
Quinazoline-7-carboxylic acid is a derivative of quinazoline, a heterocyclic compound . Quinazoline has a carbonyl group in the C 4 N 2 ring . Quinazoline derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .
Molecular Structure Analysis
The empirical formula of Quinazoline is C8H6N2 . The structure contains a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For instance, they can participate in the allylation of carbonyl compounds as well as in the benzylation of carbonyl and some special alkylation .
Physical And Chemical Properties Analysis
Quinazoline has a boiling point of 243 °C and a melting point of 46-48 °C . It is freely soluble in water and organic solvents .
Scientific Research Applications
Quinazoline-7-carboxylic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline and its derivatives have been found to exhibit a wide range of pharmacological activities . Here are some of the scientific research applications of Quinazoline-7-carboxylic acid:
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Anti-Cancer Research
- Summary of Application : Quinazoline derivatives have been found to exhibit anti-cancer properties . They have been used in the development of new drugs or drug candidates for cancer treatment .
- Methods of Application : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results or Outcomes : Quinazoline-based kinase inhibitors such as afatinib, lapatinib, gefitinib, dacomitinib, tucatinib, and erlotinib have been FDA approved for cancer treatment .
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Anti-Microbial Research
- Summary of Application : Quinazoline derivatives have been found to exhibit anti-microbial properties .
- Methods of Application : The structure-activity relationship (SAR) study revealed that a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity .
- Results or Outcomes : Amongst the halogenated compounds, fluorine-containing molecules were found to have greater potential, probably due to the improved lipophilicity, bioavailability, and metabolic stability .
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Anti-Convulsant Research
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Antihyperlipidaemia Research
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Anti-Inflammation Research
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Anti-Bacterial Research
- Summary of Application : Quinazoline derivatives have been found to exhibit anti-bacterial properties .
- Methods of Application : The SAR study revealed that a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity .
- Results or Outcomes : Amongst the halogenated compounds, fluorine-containing molecules were found to have greater potential, probably due to the improved lipophilicity, bioavailability, and metabolic stability .
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Analgesic Research
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Anti-Virus Research
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Anti-Cytotoxin Research
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Anti-Spasm Research
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Anti-Tuberculosis Research
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Anti-Oxidation Research
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Anti-Malarial Research
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Anti-Hypertension Research
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Anti-Obesity Research
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Anti-Psychotic Research
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Anti-Diabetes Research
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Anti-HIV Research
Future Directions
Quinazoline and its derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests a promising future direction for the development of new therapeutics based on quinazoline and its derivatives .
properties
IUPAC Name |
quinazoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXVESHUPPYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309082 | |
Record name | 7-Quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-7-carboxylic acid | |
CAS RN |
1234616-41-1 | |
Record name | 7-Quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.